1-Cyclopropyl-3-(1-phenylethyl)urea

Soluble epoxide hydrolase Fragment-based drug discovery X-ray crystallography

1-Cyclopropyl-3-(1-phenylethyl)urea (also indexed as 1-(1-cyclopropylethyl)-3-phenylurea, PDB ligand code S0A, CAS 923112-90-7) is a low-molecular-weight (204.27 g/mol) urea derivative belonging to the cyclopropyl urea class of soluble epoxide hydrolase (sEH) inhibitors. It was identified through high-throughput X-ray crystallographic fragment screening, with its binding mode to human sEH resolved at 2.11 Å resolution (PDB 3WK4).

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B7491026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(1-phenylethyl)urea
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)NC2CC2
InChIInChI=1S/C12H16N2O/c1-9(10-5-3-2-4-6-10)13-12(15)14-11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H2,13,14,15)
InChIKeyDVVBIUIDGYUPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-3-(1-phenylethyl)urea: Fragment-Derived Soluble Epoxide Hydrolase Inhibitor with Crystallographically Defined Binding Mode


1-Cyclopropyl-3-(1-phenylethyl)urea (also indexed as 1-(1-cyclopropylethyl)-3-phenylurea, PDB ligand code S0A, CAS 923112-90-7) is a low-molecular-weight (204.27 g/mol) urea derivative belonging to the cyclopropyl urea class of soluble epoxide hydrolase (sEH) inhibitors [1]. It was identified through high-throughput X-ray crystallographic fragment screening, with its binding mode to human sEH resolved at 2.11 Å resolution (PDB 3WK4) [1] [2]. The compound exhibits a human sEH IC50 of 7,400 nM (7.4 µM) in fluorescence-based enzymatic assay, positioning it as a fragment hit within the sEH inhibitor landscape [1] [3].

Why 1-Cyclopropyl-3-(1-phenylethyl)urea Cannot Be Substituted with Arbitrary sEH Inhibitor Fragments


Within the sEH fragment inhibitor landscape, compounds sharing a urea pharmacophore can exhibit dramatically divergent binding modes, ligand efficiencies, and structure-activity relationships (SAR) vectors despite apparent structural similarity. Among the 126 fragment-bound structures reported by Amano et al., the cyclopropyl-phenylethyl urea chemotype occupies a distinct chemical space, engaging both the catalytic triad (Tyr383/Tyr466/Asp335) via the urea carbonyl and the hydrophobic subpockets via the cyclopropyl and phenyl moieties [1] [2]. In contrast, co-screened chemotypes such as aminothiazoles, benzimidazoles, and thiazolylacetamides exhibit different binding poses and SAR trajectories [1]. This binding-mode specificity makes potency or selectivity extrapolation between fragments unreliable, as the quantitative SAR diverges more than 10-fold in IC50 among fragments from the same screen [3]. Furthermore, the cyclopropyl urea core serves as a validated starting point for lead optimization into sub-nanomolar sEH inhibitors, a trajectory not generalizable to other fragment scaffolds [4].

Quantitative Differentiation Evidence for 1-Cyclopropyl-3-(1-phenylethyl)urea Against Closest Analogs and Alternatives


Head-to-Head Fragment sEH Inhibitory Potency: Ranked Second Among Structurally Characterized Hits

In the Amano et al. 2014 fragment screening campaign, 1-cyclopropyl-3-(1-phenylethyl)urea achieved a human sEH IC50 of 7.4 µM (7,400 nM), ranking it the second most potent fragment hit among the structurally characterized inhibitors in the study [1] [2]. It is more potent than 2-cyclopentyl-N-(1,3-thiazol-2-yl)acetamide (IC50 = 15 µM) by 2.0-fold, 6-amino-1-methyl-5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione (IC50 = 29 µM) by 3.9-fold, and 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole (IC50 = 127 µM) by 17.2-fold [1]. It is slightly less potent than the top-ranked fragment 5-methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine (IC50 = 6.3 µM), by a factor of 1.2× [1].

Soluble epoxide hydrolase Fragment-based drug discovery X-ray crystallography

Crystallographically Resolved Binding Mode at Atomic Resolution: Privileged Structural Information for Structure-Based Design

1-Cyclopropyl-3-(1-phenylethyl)urea is one of only 126 fragments co-crystallized with human sEH and deposited in the Protein Data Bank as entry 3WK4 at 2.11 Å resolution [1] [2]. The structure reveals that the urea oxygen forms hydrogen bonds with Tyr383 and Tyr466 of the sEH catalytic triad, while the urea NH groups interact with Asp335 [1]. The cyclopropyl moiety occupies a hydrophobic subpocket, and the phenylethyl group extends into a complementary lipophilic region [1]. In contrast, the co-screened aminothiazole and benzimidazole fragments bind at distinct subpocket locations within the catalytic domain [1].

X-ray crystallography Structure-based drug design Fragment screening

Fragment-Level Ligand Efficiency and Physicochemical Profile Compared to Advanced sEH Inhibitors

At a molecular weight of 204.27 g/mol, 1-cyclopropyl-3-(1-phenylethyl)urea is substantially smaller than the prototypical potent sEH inhibitors TPPU (MW ~362 g/mol) and AUDA (MW ~393 g/mol) [1] . With an estimated logP of approximately 2.1 (based on fragment-level chemoinformatic prediction) and 15 heavy atoms, it falls within established fragment library criteria (MW <250, heavy atom count 10-18) . The resulting ligand efficiency (LE ≈ 0.34 kcal/mol per heavy atom, calculated as 1.4 × pIC50 / N_heavy) is comparable to or exceeds that of larger urea-based sEH inhibitors such as AUDA (IC50 69 nM, MW ~393, LE ≈ 0.27) [1] .

Ligand efficiency Lead-likeness Fragment-based drug discovery

Cyclopropyl Urea Scaffold as a Privileged Chemotype Validated by Successful Lead Optimization

The cyclopropyl urea core of 1-cyclopropyl-3-(1-phenylethyl)urea constitutes the foundational scaffold from which multiple research groups have successfully developed sub-nanomolar sEH inhibitors. Takai et al. (2014) used a structurally related cyclopropyl urea hit (compound 1) as the starting point to derive compound 38, achieving a human sEH IC50 of 6.1 nM—over 1,200-fold more potent than the initial fragment—while maintaining oral bioavailability in rats and demonstrating in vivo efficacy in DOCA-salt hypertensive rats without blood pressure lowering [1]. For comparison, the benzimidazole and aminothiazole chemotypes identified in the same Amano et al. fragment screen have not yet yielded orally bioavailable, in vivo-active sEH inhibitors [2].

Cyclopropyl urea Lead optimization sEH inhibitor development

Recommended Research and Industrial Application Scenarios for 1-Cyclopropyl-3-(1-phenylethyl)urea Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation for sEH-Targeted Anti-Inflammatory and Cardiovascular Drug Discovery

With a validated co-crystal structure (PDB 3WK4) demonstrating defined hydrogen bonds to the sEH catalytic triad (Tyr383, Tyr466, Asp335) and dual hydrophobic subpocket occupancy, this compound serves as an ideal starting fragment for structure-guided medicinal chemistry campaigns [1] [2]. The cyclopropyl urea scaffold has a proven optimization trajectory: Takai et al. (2014) achieved a >1,200-fold potency improvement from a related cyclopropyl urea fragment (IC50 7.4 µM → 6.1 nM) while preserving oral bioavailability, a precedent absent for co-screened aminothiazole and benzimidazole chemotypes [3].

Comparative Fragment Screening Hit Profiling and Chemotype Prioritization Studies

As the second most potent fragment hit among the 126 crystallographically characterized sEH binders reported by Amano et al. (2014), this compound is ideally suited as a positive control or reference standard in secondary fragment screening campaigns [1]. Its quantified potency advantage over eight other co-screened fragments (2.0× to 26.4× more potent) enables rigorous benchmarking of new fragment hits and computational docking/scoring method validation [2].

Crystallographic Tool Compound for sEH Binding Site Characterization and Computational Modeling

The high-resolution co-crystal structure (2.11 Å, R-factor 0.211) provides atomic-level details of urea pharmacophore interactions with the sEH active site, making this compound a valuable reference ligand for molecular dynamics simulations, pharmacophore model construction, and structure-based virtual screening [1]. Unlike TPPU or AUDA, its low molecular weight (204 g/mol) and fragment-like properties render it computationally tractable for free energy perturbation (FEP) calculations and large-scale virtual library enumeration studies [3].

Fragment-Linking and Fragment-Growing Campaigns Targeting Dual sEH/Additional Pharmacology

Given its established binding mode that occupies the catalytic triad region while leaving both the short and long hydrophobic branches of the sEH active site unoccupied, this fragment is structurally poised for linking or growing strategies to engage secondary binding pockets [1]. This contrasts with larger inhibitors like TPPU (MW 362) or AUDA (MW 393) that already fill multiple subpockets, limiting their utility in fragment-merging approaches [2].

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